3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride
Description
3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a three-membered ring, with a methoxymethyl group attached to the nitrogen atom. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Properties
CAS No. |
2731008-83-4 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the methoxymethyl group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like methoxymethyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride
- 2-oxa-6-azaspiro[3.3]heptane
- 6-amino-2-thiaspiro[3.3]heptane hydrochloride
Uniqueness
3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of the methoxymethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
